

CAS number for dioxygen monofluoride (15499-23-7)

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Compound of Interest

Compound Name: Dioxygen monofluoride

Cat. No.: B100063

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An In-depth Technical Guide to **Dioxygen Monofluoride** (CAS Number: 15499-23-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxygen monofluoride, identified by the CAS number 15499-23-7, is a highly reactive inorganic radical with the chemical formula O_2F .^[1] This compound is of significant interest in various fields of chemical research due to its potent oxidizing properties and its role as an intermediate in oxygen-fluorine chemistry. It is a member of the oxygen fluorides, a class of compounds known for their instability and high reactivity.^{[1][2]} **Dioxygen monofluoride** is stable only at low temperatures, which presents challenges for its study and application.^[1] This guide provides a comprehensive overview of the technical data and experimental protocols related to **dioxygen monofluoride**, with a strong emphasis on safety and handling procedures.

Chemical and Physical Properties

Dioxygen monofluoride is a radical, meaning it possesses an unpaired electron, which contributes to its high reactivity. Its fundamental properties are summarized in the tables below.

Table 1: General Properties of Dioxygen Monofluoride

Property	Value
Chemical Formula	FO ₂ [3]
CAS Number	15499-23-7[3]
Molar Mass	50.996 g·mol ⁻¹ [1]
Appearance	Unstable, characterized spectroscopically

Table 2: Structural and Spectroscopic Data

Parameter	Value
O-O Bond Length	1.200 Å[4]
O-F Bond Length	~1.649 Å (computationally estimated)
Vibrational Frequencies (cm ⁻¹)	1499.7 (O-O stretch), 586.4, 376.0[5][6]

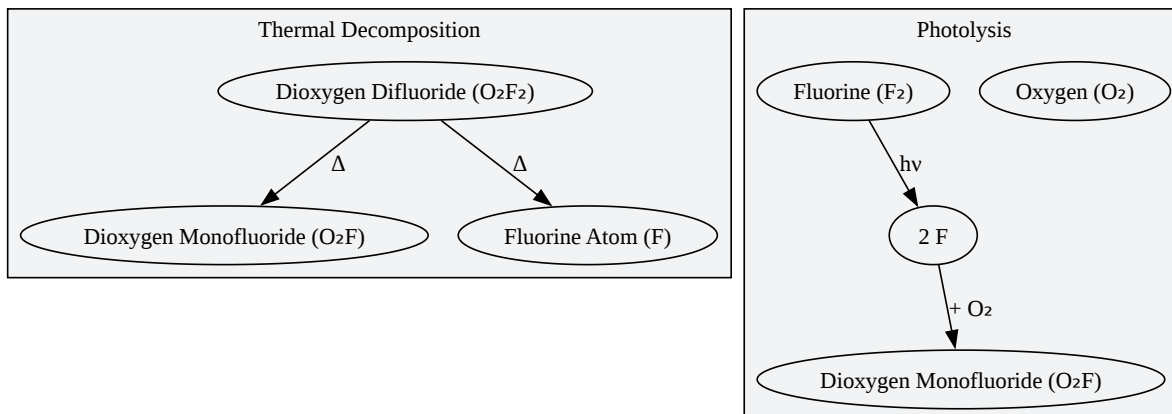
Synthesis and Reactivity

The synthesis of **dioxygen monofluoride** is challenging due to its instability. The primary methods for its generation are performed at low temperatures.

Synthesis Pathways

Two principal methods for the synthesis of **dioxygen monofluoride** have been reported:

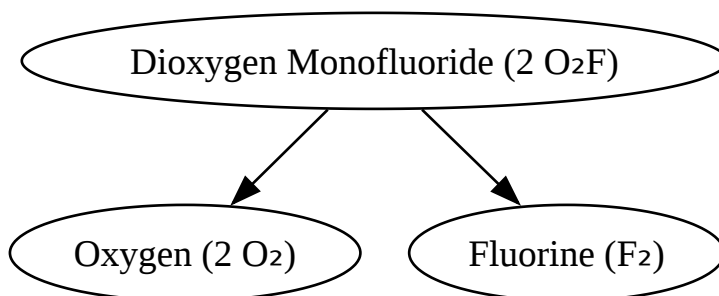
- Thermal Decomposition of Dioxygen Difluoride (O₂F₂): This method involves the controlled decomposition of O₂F₂ to yield the O₂F radical.[1]
- Photolysis of Fluorine (F₂) and Oxygen (O₂): The irradiation of a mixture of fluorine and oxygen, typically diluted in an inert gas matrix such as argon, at low temperatures leads to the formation of **dioxygen monofluoride**. [1]



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Reactivity and Decomposition

Dioxygen monofluoride is a potent oxidizing agent.[1] Its high reactivity stems from its radical nature and the presence of highly electronegative fluorine and oxygen atoms. The compound is unstable and readily decomposes, particularly at elevated temperatures. The primary decomposition pathway involves the formation of oxygen and fluorine.



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Experimental Protocols

Due to the hazardous nature of **dioxygen monofluoride** and its precursors, the following experimental protocols are generalized and should only be attempted by experienced researchers in appropriately equipped laboratories.

Synthesis by Photolysis of F₂ and O₂ in an Inert Matrix

This method allows for the spectroscopic characterization of **dioxygen monofluoride** in a stabilized environment.

Objective: To generate and spectroscopically identify **dioxygen monofluoride**.

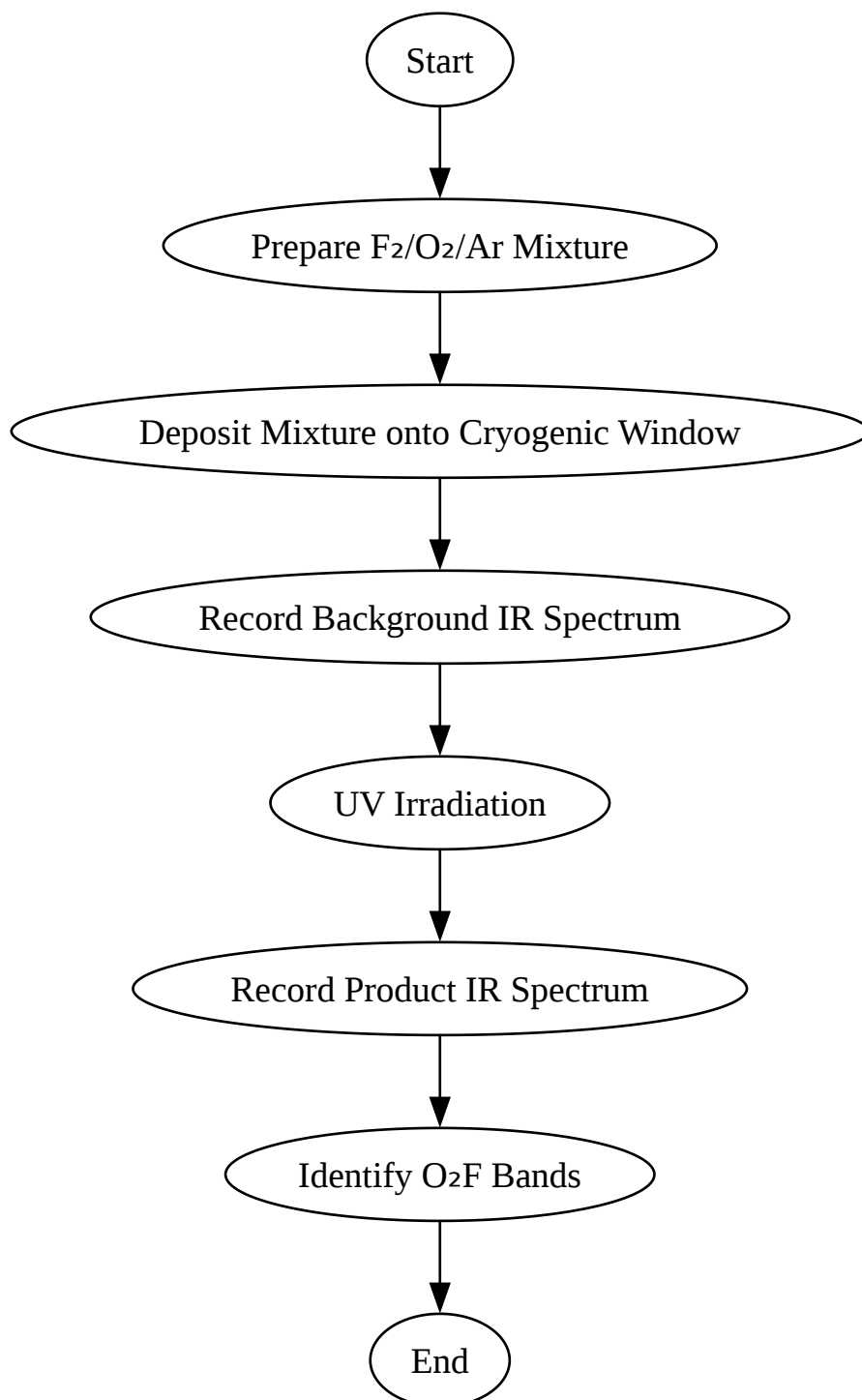
Materials:

- Fluorine gas (F₂)
- Oxygen gas (O₂)
- Argon (Ar) or Nitrogen (N₂) gas (matrix material)
- Low-temperature cell with a CsI window
- UV light source (e.g., mercury arc lamp)
- Infrared spectrometer

Procedure:

- Prepare a gaseous mixture of F₂ and O₂ diluted in a large excess of the matrix gas (e.g., Ar:O₂:F₂ ratio of 1000:10:1).
- Slowly deposit the gas mixture onto a pre-cooled CsI window maintained at cryogenic temperatures (typically below 20 K).
- Record a background infrared spectrum of the matrix-isolated reactants.
- Irradiate the matrix with a UV light source for a specified duration.
- Record the infrared spectrum of the photolyzed matrix.

- Identify the absorption bands corresponding to O_2F by comparing the spectrum with literature values (1499.7 , 586.4 , and 376.0 cm^{-1}).^{[5][6]}



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Safety and Handling

Dioxygen monofluoride and its precursors are extremely hazardous materials. All work must be conducted in a well-ventilated fume hood or a glovebox designed for handling reactive gases.

Table 3: Hazard Summary and Safety Precautions

Hazard	Precaution
Extreme Reactivity	Avoid contact with organic materials, reducing agents, and moisture.[7] Reactions can be explosive.[7]
Toxicity	Highly toxic by inhalation.[8]
Corrosivity	Corrosive to skin and eyes.[9] Precursors and decomposition products (e.g., HF) are also highly corrosive.[7]
Explosion Hazard	Precursor O ₂ F ₂ decomposes explosively.[10] Handle only at very low temperatures.

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles and a face shield are mandatory.[11]
- Skin Protection: A flame-resistant lab coat and cryogenic gloves for handling cooled equipment are required.[8]
- Respiratory Protection: A self-contained breathing apparatus (SCBA) may be necessary for emergency situations.

Emergency Procedures:

- Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes.[9]
- Eye Contact: Immediately flush with water for at least 15 minutes and seek immediate medical attention.[9]

- Inhalation: Move to fresh air immediately and seek medical attention.

Conclusion

Dioxygen monofluoride (CAS 15499-23-7) is a fascinating and highly reactive molecule with significant potential in specialized areas of chemistry. Its inherent instability necessitates handling and synthesis at cryogenic temperatures by experienced personnel using appropriate safety measures. This guide provides a foundational understanding of its properties, synthesis, and the critical safety protocols required for its study. Further research into its reactivity and potential applications will undoubtedly continue to advance our understanding of fluorine and oxygen chemistry.

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